molecular formula C24H25N5O3 B11009345 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11009345
M. Wt: 431.5 g/mol
InChI Key: JUCNJVGVOWVEHV-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex quinazolinone derivatives.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: Its structural features suggest potential therapeutic applications, particularly in developing new drugs.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its dual quinazolinone structure, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. This dual structure allows for potential interactions with multiple molecular targets, enhancing its versatility in scientific research and therapeutic applications.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C24H25N5O3/c1-16(2)13-29-15-26-21-10-9-17(12-19(21)24(29)32)27-22(30)8-5-11-28-14-25-20-7-4-3-6-18(20)23(28)31/h3-4,6-7,9-10,12,14-16H,5,8,11,13H2,1-2H3,(H,27,30)

InChI Key

JUCNJVGVOWVEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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